Cas no 869852-08-4 (3-Methoxy-6-(pyridin-4-yl)pyridazine)

3-Methoxy-6-(pyridin-4-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group at the 3-position and a pyridin-4-yl moiety at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its dual heterocyclic framework enhances binding affinity in molecular interactions, particularly in the development of kinase inhibitors and other biologically active compounds. The compound's stability and synthetic versatility allow for further functionalization, enabling tailored modifications for targeted applications. Its well-defined reactivity profile supports its use in cross-coupling reactions and as a building block in medicinal chemistry.
3-Methoxy-6-(pyridin-4-yl)pyridazine structure
869852-08-4 structure
Product Name:3-Methoxy-6-(pyridin-4-yl)pyridazine
CAS No:869852-08-4
MF:C10H9N3O
MW:187.197961568832
CID:1033983
PubChem ID:23092478
Update Time:2025-06-10

3-Methoxy-6-(pyridin-4-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-6-(pyridin-4-yl)pyridazine
    • 3-methoxy-6-pyridin-4-ylpyridazine
    • 869852-08-4
    • J-512776
    • SCHEMBL1750160
    • LYYUNCIPGYPZIY-UHFFFAOYSA-N
    • 3-methoxy-6-pyridin-4-yl-pyridazine
    • DTXSID40630547
    • DB-294430
    • Inchi: 1S/C10H9N3O/c1-14-10-3-2-9(12-13-10)8-4-6-11-7-5-8/h2-7H,1H3
    • InChI Key: LYYUNCIPGYPZIY-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=C(C2C=CN=CC=2)N=N1

Computed Properties

  • Exact Mass: 187.074561919g/mol
  • Monoisotopic Mass: 187.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 47.9Ų

3-Methoxy-6-(pyridin-4-yl)pyridazine Pricemore >>

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Additional information on 3-Methoxy-6-(pyridin-4-yl)pyridazine

Recent Advances in the Study of 3-Methoxy-6-(pyridin-4-yl)pyridazine (CAS: 869852-08-4): A Promising Scaffold in Medicinal Chemistry

The compound 3-Methoxy-6-(pyridin-4-yl)pyridazine (CAS: 869852-08-4) has recently emerged as a significant scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This heterocyclic compound, featuring a pyridazine core substituted with a methoxy group and a pyridinyl moiety, has garnered attention due to its versatile pharmacological properties. Recent studies have explored its potential as a kinase inhibitor, with promising applications in oncology and inflammatory diseases. The unique structural features of this compound enable it to interact with various biological targets, making it a valuable candidate for drug discovery.

One of the key areas of research involving 3-Methoxy-6-(pyridin-4-yl)pyridazine is its role in modulating protein kinases, which are critical regulators of cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are often dysregulated in cancers, and their inhibition can lead to cell cycle arrest and apoptosis. The study highlighted the compound's ability to bind selectively to the ATP-binding site of CDKs, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for anticancer drug development.

In addition to its kinase inhibitory properties, 3-Methoxy-6-(pyridin-4-yl)pyridazine has also been investigated for its anti-inflammatory effects. A recent preprint on bioRxiv reported that this compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism appears to involve the inhibition of NF-κB signaling, a pathway central to inflammatory responses. These findings open new avenues for the development of anti-inflammatory drugs targeting chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

The synthetic accessibility of 3-Methoxy-6-(pyridin-4-yl)pyridazine further enhances its appeal as a medicinal chemistry scaffold. A 2022 paper in Organic Letters detailed a scalable and efficient synthetic route to this compound, starting from commercially available pyridazine derivatives. The methodology employs palladium-catalyzed cross-coupling reactions, which offer high yields and excellent regioselectivity. This synthetic approach facilitates the rapid generation of analogs for structure-activity relationship (SAR) studies, accelerating the optimization of pharmacological properties.

Despite these promising developments, challenges remain in the clinical translation of 3-Methoxy-6-(pyridin-4-yl)pyridazine-based therapeutics. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further optimization to improve its metabolic stability. Recent efforts have focused on prodrug strategies and formulation technologies to enhance its drug-like properties. Additionally, ongoing toxicology studies aim to evaluate its safety profile, which will be critical for advancing it into preclinical trials.

In conclusion, 3-Methoxy-6-(pyridin-4-yl)pyridazine (CAS: 869852-08-4) represents a versatile and pharmacologically active scaffold with significant potential in drug discovery. Its dual role as a kinase inhibitor and anti-inflammatory agent underscores its broad applicability in treating complex diseases. Future research should focus on addressing its pharmacokinetic limitations and expanding its therapeutic indications through targeted drug design and combination therapies.

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